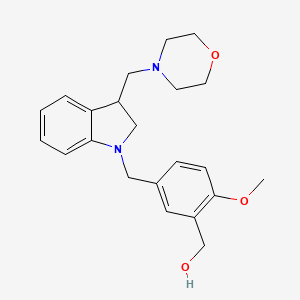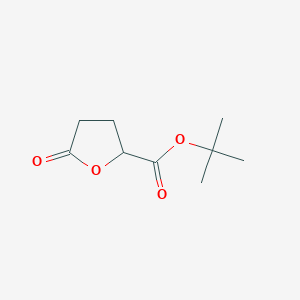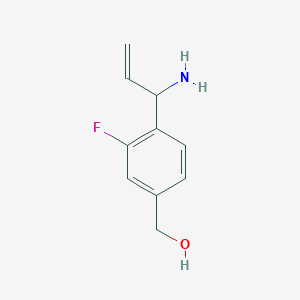![molecular formula C2N4S2 B13115374 [1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole CAS No. 88770-23-4](/img/structure/B13115374.png)
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole is a heterocyclic compound that belongs to the family of thiadiazoles. Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. This particular compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including organic light-emitting diodes (OLEDs) and organic solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]thiadiazolo[4,5-d][1,2,3]thiadiazole typically involves the reaction of N-tosyl hydrazones with sulfur under metal-free conditions. This method is an improvement over the traditional Hurd-Mori reaction, providing good yields of the desired product . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction, which also yields high purity products .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with brominated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, N-tosyl hydrazones, and various catalysts like vanadium oxide. Reaction conditions often involve mild temperatures and green solvents like ethanol .
Major Products Formed
Major products formed from these reactions include monosubstituted and disubstituted derivatives, which are valuable intermediates in the synthesis of more complex organic materials .
Applications De Recherche Scientifique
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of OLEDs and organic solar cells.
Biology: Exhibits various biological activities, including antifungal, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent due to its broad spectrum of biological activities.
Industry: Used in the development of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of [1,2,3]thiadiazolo[4,5-d][1,2,3]thiadiazole involves its electron-withdrawing properties, which enhance its reactivity in various chemical reactions. The compound interacts with molecular targets through electron transfer processes, affecting pathways involved in biological activities such as antifungal and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Thiadiazole: Another member of the thiadiazole family, known for its biological activities.
1,2,4-Thiadiazole: Commonly used in medicinal chemistry for its pharmacological properties.
1,3,4-Thiadiazole: Widely used in pharmaceuticals, including medications like cephazolin and acetazolamide.
Uniqueness
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole is unique due to its specific electronic structure, which makes it particularly valuable in the synthesis of advanced organic materials. Its ability to undergo various chemical reactions and its broad spectrum of biological activities further distinguish it from other thiadiazoles .
Propriétés
Numéro CAS |
88770-23-4 |
|---|---|
Formule moléculaire |
C2N4S2 |
Poids moléculaire |
144.18 g/mol |
Nom IUPAC |
thiadiazolo[4,5-d]thiadiazole |
InChI |
InChI=1S/C2N4S2/c3-1-2(7-5-3)8-6-4-1 |
Clé InChI |
NILNGOUXFQRQLJ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(SN=N1)SN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)


![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)




![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)


